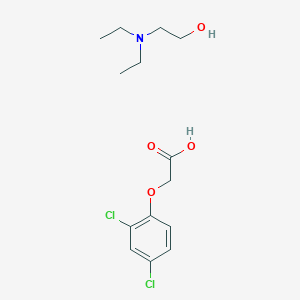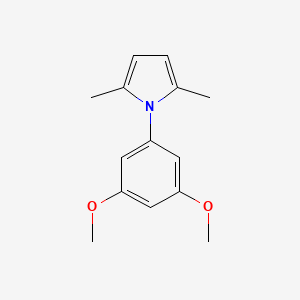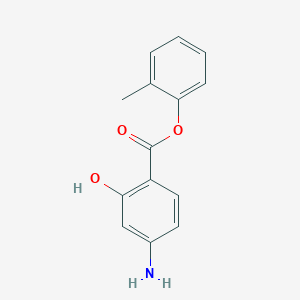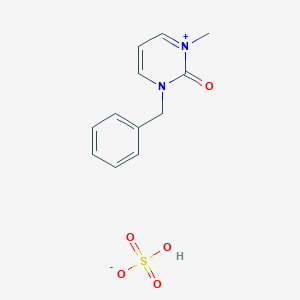
Osmium;pyridine-2,3,4,5-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium;pyridine-2,3,4,5-tetrone is a complex compound that combines the unique properties of osmium with the versatile pyridine-2,3,4,5-tetrone ligand. Osmium is a dense transition metal known for its high melting point and resistance to corrosion, while pyridine-2,3,4,5-tetrone is a heterocyclic compound with multiple carbonyl groups, making it an interesting ligand for coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of osmium;pyridine-2,3,4,5-tetrone typically involves the reaction of osmium tetroxide with pyridine-2,3,4,5-tetrone under controlled conditions. One common method involves dissolving osmium tetroxide in pyridine solution and allowing it to react with pyridine-2,3,4,5-tetrone at room temperature. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound is less common due to the rarity and cost of osmium. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the compound’s quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Osmium;pyridine-2,3,4,5-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where pyridine-2,3,4,5-tetrone is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) or osmium(VIII) complexes, while reduction can produce osmium(II) or osmium(IV) species .
Scientific Research Applications
Osmium;pyridine-2,3,4,5-tetrone has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing into its use in targeted drug delivery systems.
Mechanism of Action
The mechanism by which osmium;pyridine-2,3,4,5-tetrone exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, disrupting replication and transcription processes. The compound’s multiple carbonyl groups facilitate strong interactions with various molecular targets, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Osmium tetroxide: Known for its use in dihydroxylation reactions.
Pyridine derivatives: Compounds like pyridine-2,3-dione and pyridine-2,4-dione share structural similarities.
Uniqueness
Osmium;pyridine-2,3,4,5-tetrone is unique due to the combination of osmium’s properties with the multiple carbonyl groups of pyridine-2,3,4,5-tetrone.
Properties
CAS No. |
53585-85-6 |
|---|---|
Molecular Formula |
C5HNO4Os |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
osmium;pyridine-2,3,4,5-tetrone |
InChI |
InChI=1S/C5HNO4.Os/c7-2-1-6-5(10)4(9)3(2)8;/h1H; |
InChI Key |
JXAVFGLIQOVGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(=O)C(=O)C1=O.[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)

![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)



![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

